
6-Thioxo-1,6-dihydropyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thioxo-1,6-dihydropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a thioxo group at position 6 and a carboxamide group at position 4 makes this compound unique and of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide typically involves multicomponent reactions (MCRs). One common method is the reaction of ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride. This reaction proceeds through the formation of an intermediate, which then undergoes intramolecular condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and efficiency. The purification process often involves recrystallization or chromatography techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
6-Thioxo-1,6-dihydropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA or RNA synthesis, leading to its antimicrobial and antiviral effects .
Comparaison Avec Des Composés Similaires
2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar thioxo group but differs in the position and type of substituents.
4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar core structure but with different substituents at the phenyl group.
Uniqueness: 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H5N3OS |
|---|---|
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
4-sulfanylidene-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c6-5(9)3-1-4(10)8-2-7-3/h1-2H,(H2,6,9)(H,7,8,10) |
Clé InChI |
RFINVVKWBKKKGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=NC1=S)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


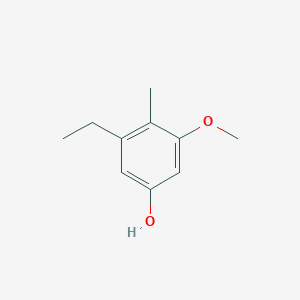
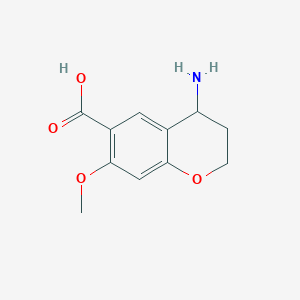

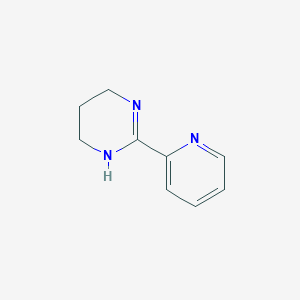
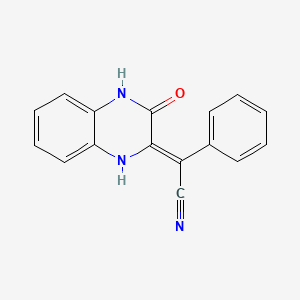
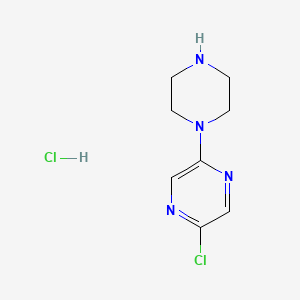
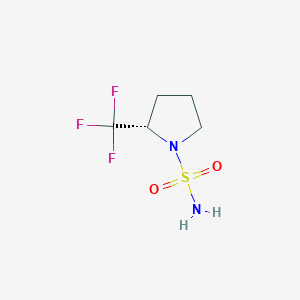
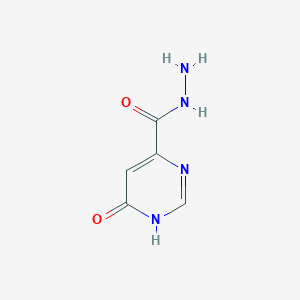

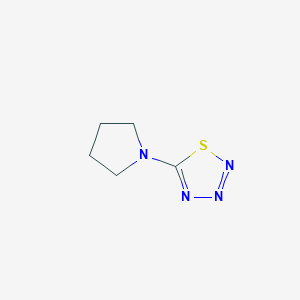
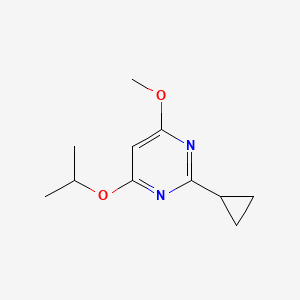
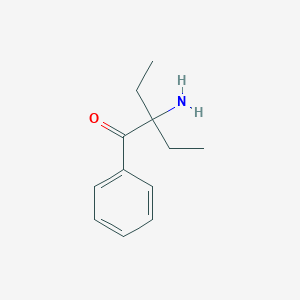
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)

